molecular formula C10H12N2O B8793294 1-(Meta-tolyl)-2-imidazolidinone CAS No. 14088-94-9

1-(Meta-tolyl)-2-imidazolidinone

Cat. No.: B8793294
CAS No.: 14088-94-9
M. Wt: 176.21 g/mol
InChI Key: PGTOGOCRLGQJNM-UHFFFAOYSA-N
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Description

1-(Meta-tolyl)-2-imidazolidinone (C₁₀H₁₂N₂O) is a substituted imidazolidinone derivative featuring a meta-tolyl (3-methylphenyl) group attached to the nitrogen atom of the 2-imidazolidinone core. The compound has a monoisotopic mass of 176.09496 Da and a predicted collision cross-section (CCS) of 141.1 Ų for the [M+H]⁺ ion, indicating moderate molecular compactness .

Properties

CAS No.

14088-94-9

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

1-(3-methylphenyl)imidazolidin-2-one

InChI

InChI=1S/C10H12N2O/c1-8-3-2-4-9(7-8)12-6-5-11-10(12)13/h2-4,7H,5-6H2,1H3,(H,11,13)

InChI Key

PGTOGOCRLGQJNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCNC2=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

1-(2-Hydroxyethyl)-2-imidazolidinone (HEIA)

  • Structure : Substituted with a hydroxyethyl group (HOCH₂CH₂-) at the N1 position.
  • Properties : Higher polarity due to the hydroxyl group, enhancing solubility in aqueous systems. Acts as a heparanase and matrix metalloproteinase inhibitor, improving epidermal barrier function .
  • Applications: Major degradation product in amine-based CO₂ capture systems (e.g., thermal degradation of monoethanolamine, MEA) . Its formation is linked to cyclization reactions of ethanolamine derivatives under CO₂-rich conditions .
  • Contrast : Unlike the meta-tolyl derivative, HEIA’s hydroxyethyl group facilitates hydrogen bonding, making it more hydrophilic and biologically active in dermatological contexts .

3-(4-Pyridyl)-2-imidazolidinone Derivatives

  • Structure : Substituted with a 4-pyridyl group, enabling π-π stacking and hydrogen bonding.
  • Properties : Demonstrated potent antiviral activity against human enterovirus 71 (HEV71) by binding to the viral capsid . Structural analysis shows that the pyridyl group enhances binding affinity to viral proteins compared to alkyl or aryl substituents .
  • Applications : Lead candidates for antiviral drug development, with one derivative showing an order-of-magnitude improvement in potency over predecessors .
  • Contrast : The meta-tolyl derivative’s methylphenyl group lacks the hydrogen-bonding capability of pyridyl, likely reducing its antiviral efficacy.

Diarylsulfonylurea-2-imidazolidinone Hybrids

  • Structure : Incorporate sulfonylurea pharmacophores (e.g., 4-benzamido-3-methyl-1-tosyl derivatives) .
  • Properties : Exhibit antitumor activity against solid tumors, attributed to sulfonylurea’s ability to modulate kinase pathways .
  • Applications : Investigated for cancer therapy, with structural studies highlighting the importance of sulfonyl group orientation for activity .

Imidacloprid-Urea (1-[(6-Chloro-3-pyridinyl)methyl]-2-imidazolidinone)

  • Structure : Features a chloropyridinylmethyl substituent, a metabolite of the insecticide imidacloprid .
  • Properties : Moderate soil sorption (Freundlich Kf = 0.7–2.1) due to polarizable chlorine and pyridine groups .
  • Applications : Environmental studies focus on its persistence and mobility in agricultural soils .
  • Contrast: The meta-tolyl derivative’s non-halogenated structure may result in lower environmental persistence but reduced pesticidal activity.

1-(4-Chlorophenyl)-2-imidazolidinone

  • Structure : Substituted with a para-chlorophenyl group, introducing electron-withdrawing effects .
  • Contrast : The chlorine atom’s electronic effects differentiate its chemical behavior from the methyl group in the meta-tolyl analog.

Key Physicochemical Properties

Compound Substituent Molecular Weight (g/mol) CCS [M+H]⁺ (Ų) Key Applications
1-(Meta-tolyl)-2-imidazolidinone 3-Methylphenyl 176.22 141.1 Under investigation
HEIA 2-Hydroxyethyl 130.14 CO₂ capture, dermatology
Imidacloprid-urea Chloropyridinylmethyl 211.67 Pesticide metabolite
1-(4-Chlorophenyl)-2-imidazolidinone 4-Chlorophenyl 196.63 Chemical intermediate

Preparation Methods

Reaction Design and Mechanism

The pseudo-multicomponent approach developed by Vicerrectoría de Investigaciones at UMNG begins with trans-(R,R)-1,2-diaminocyclohexane, which reacts with meta-tolualdehyde to form a Schiff base 2a in methanol or THF at 40–80°C. Sodium borohydride reduces the imine groups to generate N,N-di(meta-tolyl)diamine, which undergoes cyclization with carbonyldiimidazole (CDI) to yield the target compound (Scheme 1).

Scheme 1:

  • Schiff base formation :
    Diamine+2meta-TolualdehydeSchiff Base2a\text{Diamine} + 2 \, \text{meta-Tolualdehyde} \rightarrow \text{Schiff Base} \, \mathbf{2a}

  • Reduction :
    2a+NaBH4Di(meta-tolyl)diamine\mathbf{2a} + \text{NaBH}_4 \rightarrow \text{Di(meta-tolyl)diamine}

  • Cyclization :
    Di(meta-tolyl)diamine+CDI1-(Meta-Tolyl)-2-Imidazolidinone\text{Di(meta-tolyl)diamine} + \text{CDI} \rightarrow 1\text{-(Meta-Tolyl)-2-Imidazolidinone}

Optimization and Yields

A factorial design identified temperature (40–70°C) as the most critical parameter, increasing yields from 16.9% (multistep) to 55.4% (one-pot) for sterically hindered derivatives. Meta-tolyl’s electron-donating methyl group enhances intermediate stability, enabling 81% yield under optimized conditions (Table 1).

Table 1: Pseudo-Multicomponent Reaction Optimization

ParameterRange TestedOptimal ValueYield Increase
Temperature40–80°C70°C+38.5%
CDI Equivalents1.0–2.51.5+12.2%
Solvent PolarityLow–HighTHF+18.7%

Lewis Acid-Catalyzed Cyclization

Ytterbium Triflate-Mediated Protocol

Strathclyde University’s method employs Yb(OTf)₃ (1 mol%) to catalyze the reaction between N-methylamide and meta-tolualdehyde in chloroform. The Lewis acid facilitates imine formation and subsequent cyclization, producing diastereomers separable via chromatography (22% yield for trans-isomer).

Standard Procedure:

  • Combine N-methylamide (1 equiv), meta-tolualdehyde (2 equiv), and Yb(OTf)₃ (0.01 equiv) in CHCl₃.

  • Reflux for 8 hours, concentrate, and purify by silica chromatography.

Isomerization and Recycling

The undesired cis-isomer undergoes Yb(OTf)₃-catalyzed isomerization at reflux, yielding an additional 26% of the trans-product with 98% enantiomeric excess.

Imine Formation and Cyclization in Ethanol

Acetyl Chloride Activation

A two-step protocol from RWTH Aachen University involves:

  • Imine formation : N-methylamide and meta-tolualdehyde react in CH₂Cl₂ with MgSO₄, followed by acetyl chloride in ethanol to form the imine intermediate.

  • Cyclization : Heating at 75°C induces ring closure, achieving 85% yield after recrystallization.

Critical Factors:

  • Solvent Choice : Ethanol enhances protonation of the imine nitrogen, accelerating cyclization.

  • Stoichiometry : 1.1 equivalents of acetyl chloride prevent over-acylation.

Comparative Analysis of Methods

Table 2: Method Efficiency and Scalability

MethodYield (%)Purity (%)CatalystScalability
Pseudo-Multicomponent55–81>95NoneHigh
Yb(OTf)₃ Catalysis22–5698–99Yb(OTf)₃Moderate
Ethanol Cyclization70–8597AcClHigh

Key trade-offs include the pseudo-multicomponent method’s scalability versus Yb(OTf)₃’s enantioselectivity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(meta-tolyl)-2-imidazolidinone with high purity?

  • Methodological Answer : Multi-step condensation reactions are commonly employed for substituted 2-imidazolidinones. For example, analogous compounds like 1-(5-nitro-2-thiazolyl)-2-imidazolidinone are synthesized via cyclization of thiourea derivatives with α-haloketones under reflux conditions . Optimization of reaction parameters (e.g., solvent polarity, temperature, and stoichiometry) is critical to minimize side products. Post-synthesis purification via recrystallization or column chromatography is advised, as demonstrated for structurally similar compounds like 1-(2-hydroxyethyl)-2-imidazolidinone .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and ring structure. For instance, ¹H NMR of 1-(4-chlorophenyl)-2-imidazolidinone reveals distinct aromatic proton signals and imidazolidinone NH resonances . Infrared (IR) spectroscopy can validate carbonyl stretching frequencies (~1700 cm⁻¹). X-ray crystallography, as applied to (4R)-(−)-1-(2,4,6-trimethylbenzenesulfonyl)-2-imidazolidinone, provides definitive conformational evidence .

Q. How can researchers determine the physicochemical properties of this compound for experimental design?

  • Methodological Answer : Key properties include melting point (e.g., 46–49°C for 1-(2-hydroxyethyl)-2-imidazolidinone ), solubility (tested via shake-flask method in solvents like DMSO or water), and partition coefficients (logP). For analogues like imidacloprid-urea, HPLC with UV detection is used to quantify solubility profiles . Hygroscopicity must be assessed via dynamic vapor sorption (DVS) to inform storage conditions (e.g., sealed, dry environments ).

Advanced Research Questions

Q. How does the meta-tolyl substituent influence the environmental sorption behavior of 2-imidazolidinone derivatives in soil systems?

  • Methodological Answer : Batch equilibration studies using the Freundlich model are recommended. For example, sorption-desorption of imidacloprid metabolites (e.g., imidacloprid-urea) in soils is evaluated by varying pH, organic carbon content, and ionic strength . Meta-substituted aryl groups may enhance hydrophobicity, increasing soil organic carbon-water partitioning (Koc). High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is used to quantify compound retention .

Q. What computational and experimental approaches are suitable for analyzing the conformational stability of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction provides precise bond angles and torsional data, as shown for sterically congested 2-imidazolidinones . Semiempirical calculations (e.g., PM6 or DFT) can predict energy-minimized conformers and substituent effects on ring puckering. Dynamic NMR studies at variable temperatures assess rotational barriers of the meta-tolyl group, analogous to studies on arylsulfonylurea derivatives .

Q. How can structure-activity relationship (SAR) models guide the pharmacological application of 2-imidazolidinone derivatives?

  • Methodological Answer : SAR studies for antischistosomal 1-(5-nitro-2-thiazolyl)-2-imidazolidinone highlight the importance of electron-withdrawing substituents on bioactivity . For this compound, in vitro assays (e.g., enzyme inhibition or cell viability) paired with molecular docking (using software like AutoDock) can identify potential targets. Metabolite identification via LC-MS, as performed for imidacloprid-urea , clarifies metabolic stability and toxicity pathways.

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